molecular formula C9H8N2O2 B1601516 2-Hydroxy-6-methoxyquinoxaline CAS No. 91192-32-4

2-Hydroxy-6-methoxyquinoxaline

Cat. No. B1601516
CAS RN: 91192-32-4
M. Wt: 176.17 g/mol
InChI Key: SYEUUDPGKMMKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-methoxyquinoxaline is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.175 . It is used in the industry .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been a subject of extensive research due to their wide range of physicochemical and biological activities . Various synthetic routes have been developed with a prime focus on green chemistry and cost-effective methods .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core, which is a bicyclic compound composed of a benzene ring fused with a pyrazine ring .


Chemical Reactions Analysis

Quinoxaline derivatives have been utilized in numerous chemical reactions. They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .


Physical And Chemical Properties Analysis

This compound is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .

Scientific Research Applications

Corrosion Inhibition

Quinoxaline derivatives, including those similar to 2-Hydroxy-6-methoxyquinoxaline, have been studied for their potential as corrosion inhibitors. A study by Tazouti et al. (2016) found that certain quinoxalinone derivatives are effective in inhibiting mild steel corrosion in an acidic medium, indicating potential applications in material science and engineering (Tazouti et al., 2016).

Antitumor Properties

Research by Cui et al. (2017) suggests that certain quinoxalinone derivatives exhibit significant antitumor activities. These compounds, including 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, show potential as novel tubulin-binding tumor-vascular disrupting agents, which could have implications in cancer therapy (Cui et al., 2017).

Tubulin Polymerization Inhibition

A study by Gastpar et al. (1998) investigated methoxy-substituted 3-formyl-2-phenylindoles, compounds related to this compound, for their ability to inhibit tubulin polymerization. These compounds disrupt microtubule assembly, suggesting potential applications in the development of new cytostatic agents (Gastpar et al., 1998).

Antioxidant Applications

Ethoxyquin, a compound structurally related to this compound, has been widely used as an antioxidant in animal feeds. Studies by Blaszczyk et al. (2013, 2007) explore the cytotoxicity, apoptosis induction, and potential as a preservative of ethoxyquin and its salts. These studies highlight the compound's relevance in food chemistry and toxicology (Blaszczyk et al., 2013), (Blaszczyk et al., 2007).

Anti-depressant Potential

Research by Mahesh et al. (2011) and Bhatt et al. (2013) indicates that certain 3-ethoxyquinoxalin-2-carboxamides, structurally related to this compound, exhibit antidepressant-like effects. These compounds, acting as 5-HT3 receptor antagonists, have potential applications in the treatment of depression (Mahesh et al., 2011), (Bhatt et al., 2013).

Antimicrobial and Antiviral Research

Studies by Yao et al. (2020) and others have investigated compounds like hydroxychloroquine for their potential in treating viral infections, including COVID-19. This research underscores the possible antimicrobial and antiviral applications of quinoline derivatives (Yao et al., 2020).

Safety and Hazards

The safety data sheet for 2-Hydroxy-6-methoxyquinoxaline suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought immediately . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Future Directions

Quinoxalines have become an essential moiety to treat infectious diseases, and numerous synthetic routes have been developed by researchers . They have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry .

properties

IUPAC Name

6-methoxy-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEUUDPGKMMKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540826
Record name 6-Methoxyquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91192-32-4
Record name 6-Methoxyquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-6-methoxyquinoxaline
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-6-methoxyquinoxaline
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-6-methoxyquinoxaline
Reactant of Route 4
2-Hydroxy-6-methoxyquinoxaline
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-6-methoxyquinoxaline
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-6-methoxyquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.